molecular formula C33H34N6O3S B10836067 Pyrrolo[2,3-d]pyrimidine derivative 31

Pyrrolo[2,3-d]pyrimidine derivative 31

Cat. No.: B10836067
M. Wt: 594.7 g/mol
InChI Key: HVNCDYSVQHLXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Overview of Pyrrolo[2,3-d]pyrimidine Scaffold Significance

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged heterocyclic structure in medicinal chemistry. Its structural resemblance to adenine (B156593), a fundamental component of ATP, allows compounds containing this scaffold to effectively compete with ATP for the binding site of various kinases. This competitive inhibition mechanism forms the basis of their therapeutic potential. The versatility of the pyrrolo[2,3-d]pyrimidine ring system allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.

Historical Context of Pyrrolo[2,3-d]pyrimidine Derivatives in Chemical Biology and Drug Discovery

The journey of pyrrolo[2,3-d]pyrimidine derivatives in drug discovery has been marked by the successful development of several clinically important drugs. Initially explored for their potential as anticancer and antiviral agents, their application has expanded significantly over the years. A pivotal moment in their history was the discovery of their potent inhibitory activity against a range of protein kinases. This led to a surge in research efforts, culminating in the development of targeted therapies for various diseases, including cancers and autoimmune disorders.

Broad Spectrum of Investigated Biological Activities of Pyrrolo[2,3-d]pyrimidine Derivatives

The inherent ability of the pyrrolo[2,3-d]pyrimidine scaffold to interact with the ATP-binding site of kinases has led to the investigation of its derivatives against a wide array of biological targets. These compounds have been explored as inhibitors of Janus kinases (JAKs), spleen tyrosine kinase (Syk), and various receptor tyrosine kinases. This broad spectrum of activity underscores the adaptability of the scaffold and its importance in the ongoing quest for novel therapeutic agents.

Properties

Molecular Formula

C33H34N6O3S

Molecular Weight

594.7 g/mol

IUPAC Name

5-tert-butyl-N-[[2-methyl-4-[6-[4-(morpholine-4-carbonyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]methyl]-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C33H34N6O3S/c1-20-15-23(9-10-24(20)17-34-30(40)31-35-18-27(43-31)33(2,3)4)28-25-16-26(38-29(25)37-19-36-28)21-5-7-22(8-6-21)32(41)39-11-13-42-14-12-39/h5-10,15-16,18-19H,11-14,17H2,1-4H3,(H,34,40)(H,36,37,38)

InChI Key

HVNCDYSVQHLXPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C3C=C(NC3=NC=N2)C4=CC=C(C=C4)C(=O)N5CCOCC5)CNC(=O)C6=NC=C(S6)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Pyrrolo 2,3 D Pyrimidine Derivatives

Established Synthetic Routes to the Pyrrolo[2,3-d]pyrimidine Core

The construction of the pyrrolo[2,3-d]pyrimidine nucleus can be achieved through various synthetic pathways, ranging from traditional multistep sequences to more modern and efficient one-pot and catalyzed reactions.

Multistep Synthesis Approaches

Classical approaches to the pyrrolo[2,3-d]pyrimidine core often involve the sequential construction of the pyrimidine (B1678525) and pyrrole (B145914) rings. A common strategy begins with a substituted pyrimidine, which is then elaborated to form the fused pyrrole ring. For instance, 6-aminopyrimidine derivatives can be treated with a 1-nitroalkene to introduce a side chain at the 5-position. This intermediate is then converted to a 5-(1-oxoalk-2-yl)-6-aminopyrimidine, which upon dehydration, cyclizes to form the pyrrolo[2,3-d]pyrimidine ring system. google.com Another established multistep synthesis involves the reaction of 6-chloro-7-deazapurine with benzocaine (B179285) to yield an ester intermediate, which is subsequently converted to a hydrazide, providing a precursor for further derivatization. nih.gov These multistep methods, while reliable, can be time-consuming and may require purification of intermediates at each stage.

One-Pot and Multicomponent Reaction Strategies

To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the assembly of complex molecules like pyrrolo[2,3-d]pyrimidines. nih.govrsc.orgyoutube.comcapes.gov.br These strategies involve the simultaneous or sequential combination of three or more reactants in a single reaction vessel, thereby reducing reaction time, cost, and waste generation.

A notable example is the three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mxresearchgate.netscielo.org.mx This reaction, catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol (B145695), provides a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidines with high yields. scielo.org.mxresearchgate.net Another effective one-pot method involves the condensation of phenylglyoxal, 2-hydroxynaphthoquinone, and aminouracil derivatives in a mixture of acetic acid and water to produce novel pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.comtandfonline.comsemanticscholar.org The application of MCRs has been particularly significant in the synthesis of rigidin (B1218258) analogues, a class of marine alkaloids with a pyrrolo[2,3-d]pyrimidine core. nih.gov

Theoretical studies have also been conducted to elucidate the mechanisms of these multicomponent reactions, providing insights into the reaction pathways, including Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov

ReactantsCatalyst/SolventProduct TypeReference
Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivativesTBAB / EthanolPolyfunctionalized pyrrolo[2,3-d]pyrimidines scielo.org.mxresearchgate.net
Phenylglyoxal, 2-hydroxynaphthoquinone, Aminouracil derivativesAcetic acid / Water2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-diones tandfonline.comsemanticscholar.org
α,β-Unsaturated esters, Amidine systems, Malononitrile (B47326)/Ethyl cyanoacetateMicrowave irradiationMultifunctionalized pyrido[2,3-d]pyrimidines nih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are prominently used for the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold.

The Suzuki-Miyaura coupling reaction, which forms a new C-C bond by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, has been extensively used. youtube.comresearchgate.net It allows for the introduction of aryl or heteroaryl substituents at various positions of the pyrrolo[2,3-d]pyrimidine ring. For example, SEM-protected bromopyrroles can be efficiently arylated under mild conditions using this method. nih.gov This reaction has also been applied to the synthesis of 3-hetarylpyrroles, which are considered "flex-base" analogues with potential biological activity. mathnet.ru The synthesis of various aryl-substituted pyrrolo[2,3-d]pyrimidine derivatives has been achieved by coupling a halogenated pyrrolo[2,3-d]pyrimidine intermediate with different boronic acids. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds. This reaction has been successfully employed in the synthesis of N-aryl pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govacs.orgebi.ac.uk For instance, the amination of a protected 6-bromopyrido[2,3-d]pyrimidine with substituted anilines has been explored to generate novel DHFR inhibitors. nih.govacs.org This methodology has also been utilized to introduce N-aryl bonds at the C4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov

Reaction TypeCatalyst SystemSubstratesProductReference
Suzuki-MiyauraPd(OAc)2 / SPhosSEM-protected bromopyrroles, Arylboronic acidsAryl-substituted pyrroles nih.gov
Suzuki-MiyauraPd(PPh3)2Cl2 / K2CO34-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, Boronic acidsAryl-substituted pyrrolo[2,3-d]pyrimidines nih.gov
Buchwald-HartwigPd(OAc)2 / BINAPPivaloyl protected 6-bromopyrido[2,3-d]pyrimidine, AnilinesN6-(substituted phenyl)pyrido[2,3-d]pyrimidine-2,4,6-triamines nih.govacs.org
Buchwald-HartwigNot specified7-oxo-2-(phenylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-yl trifluoromethanesulfonate, AnilinesC4-N-aryl pyrido[2,3-d]pyrimidin-7(8H)-ones nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. eurekaselect.comrsc.org This technology has been successfully applied to the synthesis of pyrrolo[2,3-d]pyrimidine and related heterocyclic systems.

A one-pot, multicomponent reaction for synthesizing multifunctionalized pyrido[2,3-d]pyrimidines under microwave irradiation has been reported. nih.govscilit.com This method involves the cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile or ethyl cyanoacetate. The use of microwave heating significantly accelerates the reaction, providing the desired products in high yields. nih.gov Microwave assistance has also been employed in the synthesis of novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives. nih.gov

Green Chemistry Approaches in Pyrrolo[2,3-d]pyrimidine Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being integrated into the synthesis of heterocyclic compounds. nih.gov In the context of pyrrolo[2,3-d]pyrimidine synthesis, green approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

A prime example is the one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives using a catalytic amount of tetra-n-butylammonium bromide (TBAB) in ethanol at a mild temperature. scielo.org.mxresearchgate.netscielo.org.mx This method is considered a green procedure due to its high yields, simple work-up, and the use of a reusable catalyst. scielo.org.mx The use of water as a solvent in multicomponent reactions to synthesize pyrido[2,3-d]pyrimidines, sometimes with the aid of nanocatalysts or β-cyclodextrin, further exemplifies the trend towards more sustainable synthetic methodologies. nih.gov Additionally, copper-catalyzed methods are being developed as a greener and more economical alternative to palladium-catalyzed reactions for the synthesis of key pyrrolo[2,3-d]pyrimidine intermediates. tandfonline.com

Stereoselective Synthesis of Chiral Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of chiral pyrrolo[2,3-d]pyrimidine derivatives is of great importance, as the stereochemistry of a molecule often dictates its biological activity. Research in this area has focused on developing methods to introduce and control stereocenters within the pyrrolo[2,3-d]pyrimidine framework.

One approach involves the use of chiral starting materials or auxiliaries. For instance, in the development of LRRK2 inhibitors, a fragment-based drug discovery approach utilized the introduction of a chiral (2R)-2-methylpyrrolidin-1-yl group, which resulted in a significant increase in potency compared to its (S)-enantiomer. acs.org The stereochemistry was confirmed through X-ray crystallography of the inhibitor in complex with a surrogate kinase. acs.org

Another strategy involves the stereoselective construction of the heterocyclic core itself. While specific examples focusing solely on the stereoselective synthesis of the pyrrolo[2,3-d]pyrimidine core are less common in the provided context, the principles of asymmetric synthesis, such as the use of chiral catalysts or reagents, can be applied to achieve this goal. The development of modular synthetic platforms using bifunctional building blocks with defined stereochemistry also presents a promising avenue for the systematic synthesis of three-dimensional, chiral pyrrolo[2,3-d]pyrimidine derivatives. acs.org

An in-depth analysis of the synthetic methodologies and chemical modifications of pyrrolo[2,3-d]pyrimidine derivatives reveals a versatile scaffold amenable to a wide array of chemical transformations. These strategies are crucial for the development of novel compounds with tailored biological activities. This article focuses specifically on the functionalization strategies, the synthesis of a particular derivative, and the analytical methods for characterization.

Biological Activity and Molecular Mechanisms of Pyrrolo 2,3 D Pyrimidine Derivatives

Kinase Inhibition Profiles

Derivatives of the pyrrolo[2,3-d]pyrimidine core have demonstrated inhibitory activity against numerous kinase families, including RET, HPK1, JAK, EGFR, VEGFR, and CDKs. nih.govnih.govnih.govmdpi.comnih.gov This broad-spectrum activity underscores the versatility of the scaffold in the design of targeted therapeutic agents. researchgate.net

RET Kinase Inhibition, Including Wild-Type and Mutant Forms (e.g., RET V804M)

The Rearranged during Transfection (RET) kinase is a receptor tyrosine kinase whose mutations and fusions are drivers in certain types of thyroid and non-small cell lung cancers. nih.govnih.gov Pyrrolo[2,3-d]pyrimidine derivatives have been specifically designed and synthesized to inhibit both wild-type (WT) RET and its drug-resistant mutants, such as the V804M gatekeeper mutation. nih.govnih.gov

In one study, a lead compound, identified as compound 59, demonstrated potent, low nanomolar inhibition against both RET-wt and the RET V804M mutant. nih.govnih.gov This compound was determined to be a type II inhibitor of RET and also showed effective growth inhibition in cell lines driven by RET-CCDC6 gene fusions. nih.govnih.gov Extensive structure-activity relationship (SAR) studies revealed that specific substitutions, such as a 5-tert-butylisoxazole group, were optimal for activity. nih.gov

Table 1: Inhibition of RET Kinase by Pyrrolo[2,3-d]pyrimidine Derivative 59

CompoundTargetIC₅₀ (nM)
59 RET-wtLow nanomolar
59 RET V804MLow nanomolar
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. Data extracted from a study on pyrrolo[2,3-d]pyrimidine derivatives as RET inhibitors. nih.govnih.gov

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition, exemplified by Derivative 31

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling, making it a key target for cancer immunotherapy. nih.govnih.gov Inhibiting HPK1 can enhance T-cell activation and improve anti-tumor immune responses. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been developed as potent HPK1 inhibitors. nih.gov

Among these, derivative 31 stands out for its potent inhibitory activity against HPK1, with a half-maximal inhibitory concentration (IC₅₀) of 3.5 nM. nih.gov This compound demonstrated favorable selectivity across a panel of other kinases. nih.gov In cellular assays, derivative 31 effectively inhibited the phosphorylation of SLP76, a downstream substrate of HPK1, and enhanced the secretion of Interleukin-2 (IL-2) in Jurkat T-cells, confirming its mechanism of action. nih.gov Further optimization of this series led to compounds like derivative 24, which showed strong HPK1 inhibition (IC₅₀ of 10.1 nM) and improved cellular potency in promoting IL-2 secretion. nih.gov

Table 2: HPK1 Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTargetIC₅₀ (nM)
31 HPK13.5
24 HPK110.1
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. nih.govnih.gov

Janus Kinase (JAK) Family Inhibition (JAK1, JAK2, JAK3, Tyk2)

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), is integral to cytokine signaling pathways that regulate immune function and cell growth. acs.org Dysregulation of the JAK-STAT pathway is linked to inflammatory diseases and cancers. nih.govacs.org Pyrrolo[2,3-d]pyrimidine-based compounds, such as Tofacitinib and Ritlecitinib, are established JAK inhibitors. nih.govacs.org

Recent research has focused on developing derivatives with dual-action capabilities. For instance, a series of pyrrolo[2,3-d]pyrimidine-based compounds were discovered to be potent dual inhibitors of both JAK and histone deacetylases (HDAC). nih.govacs.org Specifically, compounds 15d and 15h potently inhibited JAK1, JAK2, and JAK3, in addition to HDAC1 and HDAC6. nih.govacs.org This dual inhibition is proposed as a strategy to overcome resistance to HDAC inhibitors in solid tumors, where feedback activation of the JAK-STAT3 pathway is a key resistance mechanism. nih.govacs.org

Table 3: JAK Family Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTargetActivity
15d JAK1/2/3Potent Inhibition
15h JAK1/2/3Potent Inhibition
Activity data for compounds 15d and 15h, identified as potent dual JAK/HDAC inhibitors. nih.govacs.org

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, is a well-known driver of non-small cell lung cancer (NSCLC) and other epithelial tumors. nih.govnih.gov The pyrrolo[2,3-d]pyrimidine scaffold has been a fruitful starting point for developing potent EGFR tyrosine kinase inhibitors (TKIs). nih.govresearchgate.net

Researchers have synthesized series of these derivatives designed to covalently bind to and inhibit mutant forms of EGFR, such as the T790M resistance mutation. nih.gov One such derivative, compound 12i , was found to be highly selective, inhibiting the growth of cancer cells with an EGFR activating mutation with up to 493-fold greater efficacy compared to normal cells. nih.gov Another compound showed an IC₅₀ value of 0.21 nM against the T790M mutant, which was 104-fold more potent than its effect on wild-type EGFR. nih.gov Additionally, compound 5k from a different series also exhibited significant inhibitory activity against EGFR. mdpi.comnih.gov

Table 4: EGFR Inhibition by Select Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTargetIC₅₀Selectivity (Mutant vs. WT)
Unnamed Derivative EGFR T790M0.21 nM104-fold
12i EGFR (mutant)Potent Inhibition493-fold (vs. normal cells)
5k EGFR40-204 nM range*Not specified
The IC₅₀ range for compound 5k covers multiple kinase targets including EGFR, Her2, VEGFR2, and CDK2. mdpi.comnih.gov Data compiled from studies on EGFR inhibition. mdpi.comnih.govnih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govsigmaaldrich.com The pyrrolo[2,3-d]pyrimidine nucleus is a core component of several VEGFR inhibitors. nih.gov

Studies have focused on designing derivatives that act as type II VEGFR-2 inhibitors. sigmaaldrich.com A series of compounds featuring biaryl urea (B33335) moieties attached to the pyrrolo[2,3-d]pyrimidine scaffold yielded highly potent inhibitors. sigmaaldrich.com For example, compounds 12d and 15c displayed strong dose-dependent inhibition of VEGFR-2 with IC₅₀ values of 11.9 nM and 13.6 nM, respectively. sigmaaldrich.com In a separate study, compound 5k was also identified as a potent multi-targeted inhibitor with significant activity against VEGFR2, with an IC₅₀ value in the range of 40 to 204 nM. mdpi.comnih.gov

Table 5: VEGFR-2 Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTargetIC₅₀ (nM)
12d VEGFR-211.9
15c VEGFR-213.6
5k VEGFR240-204*
The IC₅₀ range for compound 5k covers multiple kinase targets including EGFR, Her2, VEGFR2, and CDK2. mdpi.comnih.gov Data compiled from studies on VEGFR-2 inhibition. mdpi.comnih.govsigmaaldrich.com

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK1, CDK2, CDK4, CDK7, CDK9)

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are fundamental for regulating the cell cycle. rsc.org Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. nih.govtandfonline.com Pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of various CDKs. nih.govresearchgate.net

One series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives showed strong inhibitory activity, particularly against CDK9. nih.govnih.gov The most potent compound from this series, 2g , inhibited cancer cell proliferation by preventing the phosphorylation of the retinoblastoma (Rb) protein and induced apoptosis by downregulating Mcl-1 and c-Myc, which are downstream of CDK9. nih.govnih.gov Another study identified compound 5k as a multi-targeted inhibitor with activity against CDK2. mdpi.comnih.gov Furthermore, novel hybrids of pyrrolo[2,3-d]pyrimidine and endoperoxide, such as compound E2 , have been designed as dual degraders of Cyclin D1/3 and CDK4/6, with E2 showing more than twice the potency of the approved drug Palbociclib against CDK6/Cyclin D3 (IC₅₀ = 6.1 nM vs 12.9 nM). rsc.org

Table 6: CDK Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTargetIC₅₀ (nM)Mechanism
2g CDK9Potent InhibitionInhibition
5k CDK240-204*Inhibition
E2 CDK6/Cyclin D36.1Degradation
The IC₅₀ range for compound 5k covers multiple kinase targets including EGFR, Her2, VEGFR2, and CDK2. mdpi.comnih.gov Data compiled from studies on CDK inhibition. mdpi.comnih.govnih.govrsc.orgnih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition, with Reference to Derivative 31

Inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) are being investigated as potential treatments for Parkinson's disease. nih.govnih.gov Within the pyrrolo[2,3-d]pyrimidine class, specific derivatives have demonstrated high potency against this target. Notably, the 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)amino] derivative, known as derivative 31 , shows significant inhibitory activity against the LRRK2 G2019S mutant, with a calculated Ki (cKi) of 3 nM. acs.org A closely related regioisomer, derivative 32 , which features a 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] substituent, is similarly potent with a cKi of 2 nM. acs.org The development of these compounds was guided by using a checkpoint kinase 1 (CHK1) surrogate for X-ray crystallography, which helped in optimizing the molecular structure for better interaction with the LRRK2 ATP-binding site. nih.govacs.org

DerivativeTargetcKi (nM)
Derivative 31 LRRK2 G2019S3
Derivative 32 LRRK2 G2019S2

This table summarizes the inhibitory potency of specific pyrrolo[2,3-d]pyrimidine derivatives against LRRK2.

p21-Activated Kinase 4 (PAK4) Inhibition

The overexpression of p21-activated kinase 4 (PAK4) is linked to the progression of various cancers, making it a key therapeutic target. nih.govnih.gov A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent PAK4 inhibitors. nih.govresearchgate.net Among them, compounds 5n and 5o exhibited strong enzymatic inhibitory activities with IC₅₀ values of 2.7 nM and 20.2 nM, respectively. nih.govresearchgate.net Further studies showed that compound 5n also potently inhibits the proliferation of the MV4-11 cell line (IC₅₀ = 7.8 nM) by arresting the cell cycle in the G0/G1 phase and inducing apoptosis. nih.govresearchgate.net Molecular mechanism studies confirmed that compound 5n regulates the phosphorylation of PAK4 in vitro. nih.gov

CompoundPAK4 IC50 (nM)MV4-11 Cell Line IC50 (nM)
5n 2.77.8
5o 20.238.3

This table displays the inhibitory activity of lead compounds against PAK4 and the MV4-11 cell line.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Uncontrolled signaling by Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1, is associated with the development of numerous cancers. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising framework for designing FGFR1 inhibitors. Computational studies, including 3D-QSAR and molecular dynamics simulations, have been used to explore the binding mechanisms of these derivatives with FGFR1. nih.gov These models have confirmed that specific structural features of the pyrrolo-pyrimidine derivatives allow for strong interactions with key residues in the FGFR1 binding site, such as Lys514 and Asp641, validating their potential as effective inhibitors. nih.gov

Colony Stimulating Factor 1 Receptor (CSF1R) Kinase Inhibition

The Colony Stimulating Factor 1 Receptor (CSF1R) is crucial for the function of tumor-associated macrophages and has become a target for cancer immunotherapy. researchgate.netnih.gov Researchers have developed highly potent and selective pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors. nih.govnih.gov For instance, inhibitor 18h displays an IC₅₀ of 5.14 nM against CSF1R and demonstrates over 38-fold selectivity against other related kinases. nih.gov This compound effectively inhibits CSF1R phosphorylation and its downstream signaling pathways. nih.gov Another derivative, 12b , also emerged as a potent inhibitor with low-nanomolar enzymatic activity. mdpi.com The development of these inhibitors often involves targeting the autoinhibited conformation of the receptor, which can lead to exquisite selectivity. ed.ac.uk

CompoundCSF1R IC50 (nM)
18h 5.14
1 1
12b Low-nanomolar

This table highlights the potency of various pyrrolo[2,3-d]pyrimidine derivatives as CSF1R inhibitors.

Inhibition of Other Kinases (e.g., Her2, Mps1, RET, EGFR)

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for the targeting of a broad spectrum of other kinases implicated in cancer. nih.goveurekaselect.com

Her2 and Multi-Targeted Inhibition: A series of halogenated benzylidenebenzohydrazide derivatives were synthesized, with compound 5k showing potent inhibitory activity against multiple kinases, including EGFR, Her2 , VEGFR2, and CDK2, with IC₅₀ values ranging from 40 to 204 nM. mdpi.com

Mps1 Inhibition: The pyrrolo[2,3-d]pyrimidine core has been reported in compounds that inhibit mitotic checkpoint protein kinase (Mps1), an important target in cancer therapy. nih.gov

RET Kinase Inhibition: Gene fusions and mutations of the RET kinase are drivers for certain cancers like non-small cell lung cancer. nih.govnih.gov A lead compound, 59 , was identified from a series of pyrrolo[2,3-d]pyrimidine derivatives, which showed low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant. nih.govnih.gov

EGFR Inhibition: The compound PKI166 is a notable pyrrolo[2,3-d]pyrimidine that was developed as a potent and selective inhibitor of the EGF receptor tyrosine kinase, also showing activity against Her2 . researchgate.net

Cellular and Subcellular Mechanism of Action Studies

The kinase inhibitory activity of pyrrolo[2,3-d]pyrimidine derivatives translates into significant antiproliferative effects at the cellular level, primarily through the induction of apoptosis and cell cycle arrest.

Antiproliferative Effects in Diverse Cancer Cell Lines

Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated broad cytotoxic and antiproliferative effects across a variety of human cancer cell lines. nih.govnih.gov

A series of derivatives containing urea moieties showed potent activity against several cell lines. nih.gov Compound 10a was particularly effective against the PC3 prostate cancer cell line with an IC₅₀ of 0.19 µM. nih.gov Compound 9e displayed strong cytotoxicity against the A549 lung cancer cell line (IC₅₀ = 4.55 µM) and was found to induce apoptosis through the intrinsic mitochondrial pathway by modulating Bax and Bcl-2 proteins. nih.gov

Halogenated benzylidenebenzohydrazide derivatives also exhibited cytotoxic effects, with compounds 5e, 5h, 5k, and 5l showing IC₅₀ values between 29 and 59 µM against four different cancer cell lines. mdpi.comnih.gov Compound 5k was shown to cause cell cycle arrest in HepG2 cells. nih.gov

Tricyclic pyrrolo[2,3-d]pyrimidines demonstrated selective antitumor activity. mdpi.com Specifically, compounds 8f and 8g , which contain an azepine ring, were highly active against the HT-29 colon cancer cell line, with IC₅₀ values of 4.55 µM and 4.01 µM, respectively. mdpi.com

The PAK4 inhibitors 5n and 5o were potent against the MV4-11 cell line, showing IC₅₀ values of 7.8 nM and 38.3 nM, respectively. nih.gov

Compound(s)Cell Line(s)Potency (IC50)
10a PC3 (Prostate)0.19 µM
9e A549 (Lung)4.55 µM
10b MCF-7 (Breast)1.66 µM
8f / 8g HT-29 (Colon)4.55 µM / 4.01 µM
5k HepG2 (Liver) & others29 - 59 µM
5n MV4-11 (Leukemia)7.8 nM

This table summarizes the antiproliferative effects of key pyrrolo[2,3-d]pyrimidine derivatives in various cancer cell lines.

Induction of Cell Cycle Arrest

Certain pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit cancer cell proliferation by inducing cell cycle arrest. For example, compound 2g was shown to cause cell cycle arrest at the G1 phase in MIA PaCa-2 pancreatic cancer cells at a low concentration (0.1 µM). nih.gov At higher concentrations, a G2/M arrest was observed, which is consistent with the effects of a CDK (cyclin-dependent kinase) inhibitor. nih.gov Another derivative, 5k, also demonstrated the ability to induce cell cycle arrest in HepG2 liver cancer cells, impeding the cells in the G0-G1 phase and preventing their progression to the DNA replication (S) phase. nih.govresearchgate.net Similarly, other research has confirmed that derivatives can halt the cell cycle at different stages, representing a key mechanism of their cytotoxic activity. nih.gov

Modulation of Apoptotic Pathways (e.g., Caspase-3, Bax, Bcl-2 Activity)

The induction of apoptosis, or programmed cell death, is another critical anticancer mechanism of this compound class. Mechanistic studies of derivative 5k in HepG2 cells revealed a significant increase in the levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.netnih.gov This shift in the balance of apoptotic regulators points to the induction of apoptosis through the intrinsic pathway. Further studies have corroborated these findings, with other derivatives also showing an increase in late apoptotic cell populations in various cancer cell lines, confirming their ability to trigger programmed cell death. nih.govnih.gov

Inhibition of Cellular Migration

The ability to prevent cancer cell migration is a key factor in inhibiting metastasis. A study investigating pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of the RET kinase identified a lead compound, 59, which demonstrated the ability to inhibit the migration of tumor cells. nih.gov This suggests that certain compounds from this family could play a role in controlling cancer progression and spread.

Interference with Specific Signaling Pathways (e.g., T-cell Receptor Signaling, Hedgehog Signaling)

Pyrrolo[2,3-d]pyrimidine derivatives are well-known as kinase inhibitors, interfering with crucial signaling pathways that drive cell growth and proliferation. nih.gov They have been developed to target a multitude of kinases, including Janus kinase 3 (JAK3), which is involved in T-cell signaling. core.ac.ukacs.org By blocking such pathways, these compounds can disrupt the signals that lead to uncontrolled cell division in cancers and immune responses in inflammatory diseases. The colony-stimulating factor-1 receptor (CSF1R), a key regulator of macrophage differentiation and survival, has also been a significant target for inhibitors based on this scaffold. nih.govmdpi.com

Broad-Spectrum Biological Activities in Preclinical Settings

Beyond their anticancer properties, pyrrolo[2,3-d]pyrimidine derivatives have shown potential in treating infectious diseases.

Broad-Spectrum Biological Activities in Preclinical Settings

Antiviral Activity (e.g., against Bovine Viral Diarrhea Virus)

Several pyrrolo[2,3-d]pyrimidine compounds have been evaluated for their antiviral properties. One study highlighted that specific derivatives exhibited excellent activity as potent inhibitors against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. researchgate.net Other research has documented the antiviral potential of this class against viruses such as Hepatitis A (HAV), Herpes Simplex Virus type-1 (HSV-1), and the highly pathogenic avian influenza (HPAI) H5N1 virus. nih.govjofamericanscience.org

Antibacterial and Antifungal Properties

The antimicrobial effects of pyrrolo[2,3-d]pyrimidines are also well-documented. Various synthesized derivatives have demonstrated potent activity against bacterial and fungal pathogens. In one study, derivatives 3b, 3c, and 7e showed strong antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.31 mg/mL, outperforming the standard drug ampicillin. nih.gov The same study found that derivatives 3a-d, 7a,e, and 11d exhibited excellent antifungal activity against Candida albicans, proving more effective than the standard drug fluconazole. nih.govresearchgate.net Other reports have consistently shown that compounds from this family possess significant antibacterial and antifungal properties. researchgate.netresearchgate.net

Scientific Focus on Pyrrolo[2,3-d]pyrimidine Derivative 31: Biological Activity and Molecular Mechanisms

Initial research into the specific biological activities of this compound reveals a notable lack of detailed, publicly available scientific literature. While the broader class of pyrrolo[2,3-d]pyrimidine derivatives has been the subject of extensive investigation for various therapeutic applications, specific data concerning derivative 31 remains largely confined to patent literature, indicating its potential role in drug discovery without detailing its precise biological profile.

The current body of scientific knowledge does not offer in-depth information on the anti-inflammatory, immunomodulatory, anti-neurodegenerative, or anti-tubercular properties specifically for this compound. Database entries categorize the compound as "patented," which suggests its novelty and potential utility, but the specific research findings that would elaborate on its mechanisms of action are not accessible in the public domain.

Consequently, a detailed analysis as per the requested outline for anti-inflammatory, immunomodulatory, anti-neurodegenerative, and anti-tubercular effects cannot be provided at this time due to the absence of specific research data for this particular compound. Further investigation and the publication of dedicated studies will be necessary to elucidate the unique biological activities and molecular pathways associated with this compound.

Structure Activity Relationship Sar and Lead Optimization of Pyrrolo 2,3 D Pyrimidine Derivatives

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

Systematic modifications of substituents on the pyrrolo[2,3-d]pyrimidine core have been instrumental in defining the SAR and improving the biological profile of these inhibitors. The strategic incorporation of various chemical moieties at different positions of the scaffold significantly influences their potency and selectivity against target kinases.

The introduction of halogen atoms, such as fluorine, chlorine, and bromine, into the structure of pyrrolo[2,3-d]pyrimidine derivatives has been a key strategy to enhance their therapeutic properties. mdpi.comnih.gov Halogenation can influence the electronic properties and binding affinity of the molecule, often leading to increased potency and selectivity. mdpi.comnih.gov For instance, in a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, specific halogen substitutions resulted in compounds with promising cytotoxic effects against various cancer cell lines. mdpi.comnih.gov

The position and nature of substituents on the pyrrolo[2,3-d]pyrimidine ring are critical. For example, in the development of RET kinase inhibitors, exploration of different moieties at various positions of the scaffold revealed that a 5-tert-butylisoxazole group at the back pocket region conferred the best activity. nih.gov Conversely, altering the substitution pattern on a central phenyl ring from 1,4- to 1,3- was found to be highly unfavorable. nih.gov

Furthermore, substitutions at the C-2 position of the pyrrolopyrimidine core have been shown to extend into the solvent-front region of the kinase binding site. Introducing moderately polar groups at this position can significantly increase enzyme inhibition. nih.gov An initial attempt with a hydrophobic 4-tert-butylphenyl moiety resulted in a significant loss of activity, whereas replacing it with a 4-methoxyphenyl (B3050149) group showed improved activity. nih.gov

In the context of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, pyrazolylamino substitution at the C2 position provided a growth vector into the hinge region of the ATP binding site, aiming to optimize interactions and increase potency and kinase selectivity. acs.org Specifically, methyl derivatives demonstrated higher selectivity over other kinases. acs.org

The following table summarizes the effects of various substituents on the biological activity of pyrrolo[2,3-d]pyrimidine derivatives based on a study of Focal Adhesion Kinase (FAK) inhibitors.

Identification of Key Pharmacophoric Elements within the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core itself is a primary pharmacophoric element, mimicking the adenine (B156593) base of ATP and enabling it to bind to the ATP-binding site of kinases. nih.govnih.gov The two nitrogen atoms in this heterocyclic system are crucial for forming strong hydrogen bonds with the peptide backbone of the kinase hinge residues. nih.gov

Key pharmacophoric features often include:

A hydrogen bond donor/acceptor pattern: The pyrimidine (B1678525) ring nitrogen atoms are critical for forming hydrogen bonds with the hinge region of the kinase. mdpi.com

A hydrophobic pocket-filling group: Substituents that can occupy hydrophobic pockets within the kinase active site contribute significantly to binding affinity.

A solvent-exposed region for selectivity: Modifications in the solvent-exposed region can be tailored to achieve selectivity for a specific kinase.

For Aurora and Polo-like kinase inhibitors, adenine-like scaffolds, including pyrrolo[2,3-d]pyrimidines, exhibit similar binding modes characterized by the formation of hydrogen bonds between the inhibitor and the kinase. mdpi.com The 2-aminopyrimidine, 4-aminopyrimidine, and 2,4-diaminopyrimidine (B92962) moieties are important pharmacophores that facilitate these hydrogen bond interactions with amino acid residues in the hinge region. mdpi.com

Strategies for Enhancing Kinase Selectivity, Including Wild-Type versus Mutant Enzyme Differentiation

Achieving selectivity for a target kinase, including differentiating between wild-type and mutant forms, is a major goal in the development of pyrrolo[2,3-d]pyrimidine-based inhibitors.

One effective strategy involves exploiting the "gatekeeper" residue in the kinase active site. Kinases with smaller gatekeeper residues are more susceptible to inhibition by Type II inhibitors, which bind to a less conserved "back pocket" adjacent to the ATP-binding site. nih.gov This approach can lead to greater selectivity. nih.gov However, mutations in the gatekeeper residue, such as the V804M mutation in RET kinase, can confer resistance by creating a steric clash with the inhibitor. nih.gov The design of inhibitors that can accommodate such mutations is crucial for overcoming drug resistance. For example, compound 59 was found to be resistant to the V804M mutation in RET kinase. nih.govnih.gov

In the development of third-generation EGFR-TKIs, a series of pyrrolo[2,3-d]pyrimidine derivatives were designed to covalently bind to mutant EGFR. One compound, 12i , demonstrated remarkable selectivity, inhibiting HCC827 cells with an EGFR activating mutation with up to 493-fold greater efficacy compared to normal cells. nih.gov This compound also showed a 104-fold higher potency for the T790M mutant EGFR compared to the wild-type EGFR. nih.gov

The strategic incorporation of halogen atoms can also contribute to enhanced selectivity. mdpi.comnih.gov In a study of multi-targeted kinase inhibitors, the inclusion of halogen substituents on the pyrrolo[2,3-d]pyrimidine scaffold was a key strategy to improve both potency and selectivity. mdpi.comnih.gov

The following table presents data on the selectivity of certain pyrrolo[2,3-d]pyrimidine derivatives against wild-type versus mutant kinases.

Hit-to-Lead and Lead Optimization Processes for Pyrrolo[2,3-d]pyrimidine-based Candidates

The process of discovering and refining pyrrolo[2,3-d]pyrimidine-based drug candidates typically follows a structured hit-to-lead and lead optimization pathway.

The initial "hit" compounds are often identified through high-throughput screening of compound libraries. nih.gov These hits then undergo a process of optimization to improve their potency, selectivity, and pharmacokinetic properties. nih.gov

Structure-guided design, often aided by X-ray crystallography and molecular modeling, plays a pivotal role in this process. nih.gov For instance, in the development of RET inhibitors, computational studies were used to propose a binding pose for the lead compound 59 and to quantify the contributions of individual residues to its binding. nih.gov

The hit-to-lead process for Na(v)1.7 antagonists involved SAR studies of the pyrrolopyrimidine core, as well as the "head" and "tail" groups of the molecule. nih.gov This led to the identification of a compound with exceptionally potent Na(v)1.7 blocking activity and improved microsomal stability. nih.gov

Lead optimization often involves extensive SAR studies where various substituents are systematically explored. nih.govnih.gov In the optimization of RET inhibitors, a detailed SAR analysis exploring different moieties at various positions of the scaffold was conducted. nih.gov This revealed that certain groups, like 5-tert-butylisoxazole, at a specific region were optimal for activity. nih.gov

Fragment-based drug discovery (FBDD) is another strategy employed in the hit-to-lead phase. acs.org This approach involves identifying small, low-molecular-weight fragments that bind to the target and then elaborating them into more potent, lead-like compounds. acs.org

The ultimate goal of lead optimization is to identify a clinical candidate with a desirable balance of potency, selectivity, and drug-like properties. nih.govx-mol.com

Computational Approaches in Pyrrolo 2,3 D Pyrimidine Derivative Research

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding mode of pyrrolo[2,3-d]pyrimidine derivatives to their target proteins, offering crucial insights into the interactions that drive their biological activity.

Recent studies have employed molecular docking to investigate the binding of novel pyrrolo[2,3-d]pyrimidine derivatives to a range of protein kinase enzymes. For instance, docking studies were conducted on halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides with targets including EGFR, VEGFR2, HER2, and CDK2. mdpi.com The results indicated that these compounds, particularly compound 5k , exhibited binding interactions similar to the known multi-targeted kinase inhibitor sunitinib. mdpi.com Similarly, docking simulations of isatin (B1672199) and pyrrolo[2,3-d]pyrimidine hybrids helped to understand their potential interactions with various protein kinase enzymes. nih.gov

In the context of cancer therapy, molecular docking has been instrumental in identifying potential multi-kinase inhibitors. nih.gov For example, a study on novel pyrrolo-pyrimidine derivatives bearing amide functionality used molecular docking to demonstrate substantial binding affinities to JAK1, JAK2, and CDK4. researchgate.net Specifically, compounds 7k , 7l , and 7d showed promising interactions within the active sites of these proteins. researchgate.net Another study focused on a novel pyrrolo[2,3-d]pyrimidine urea (B33335) derivative, Compound RP-3 , which exhibited a strong binding affinity to its target protein with a docking score of -7.4 kcal/mol. afjbs.com

The predictive power of molecular docking is further enhanced when combined with other computational and experimental techniques. For example, the design of certain pyrrolo[2,3-d]pyrimidine derivatives was based on molecular modeling simulations to predict their fit and conformational energy within the VEGFR-TK inhibitor hypothesis. nih.gov Docking studies were then used to predict the binding mode of the most active compounds. nih.gov

Table 1: Molecular Docking of Pyrrolo[2,3-d]pyrimidine Derivatives
Compound/DerivativeTarget Protein(s)Key Findings
Halogenated benzylidene-benzohydrazides (e.g., 5k )EGFR, VEGFR2, HER2, CDK2Similar binding interactions to sunitinib. mdpi.com
Isatin-pyrrolo[2,3-d]pyrimidine hybrids (e.g., compound 7 )Multiple Protein KinasesInvestigation of potential interaction types. nih.gov
Pyrrolo-pyrimidine derivatives with amide (e.g., 7k, 7l, 7d )JAK1, JAK2, CDK4Substantial binding affinities within active sites. researchgate.net
Compound RP-3 (urea derivative)Antimicrobial Target ProteinStrong binding affinity with a docking score of -7.4 kcal/mol. afjbs.com
Pyrrolo[2,3-d]pyrimidine derivativesVEGFR-TKDesign based on fitting to an inhibitor hypothesis. nih.gov
Tricyclic Pyrrolo[2,3-d]pyrimidines (e.g., compound 8g )DDR2Understanding of interactions with the active site. mdpi.com

Molecular Dynamics Simulations for Understanding Dynamic Binding Interactions

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing how these interactions evolve over time. researchgate.net MD simulations are crucial for understanding the stability of the ligand-protein complex, the flexibility of the binding site, and the role of solvent molecules.

A study on 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4) utilized MD simulations to investigate their binding modes and inhibitory mechanisms. nih.gov The results showed that the inhibitors formed strong and stable interactions with key regions of the kinase, including the hinge region and various β-sheets. nih.gov The simulations also helped to explain the differences in inhibitory capacity among the studied compounds. nih.gov

In another example, MD simulations were used to study the interactions of piperidine (B6355638) derivatives, which can be part of more complex structures like pyrrolo[2,3-d]pyrimidines, with their target enzymes. researchgate.net These simulations provide insights into the binding modes, stability, and flexibility of the ligands within the enzyme's active site, capturing the thermodynamic properties of the system. researchgate.net

Table 2: Molecular Dynamics Simulations of Pyrrolo[2,3-d]pyrimidine Derivatives
Derivative ClassTarget ProteinKey Insights from MD Simulations
7H-pyrrolo[2,3-d]pyrimidine derivativesp21-activated kinase 4 (PAK4)Revealed stable interactions with the hinge region and β-sheets; explained differences in inhibitory capacity. nih.gov
Piperidine-containing compoundsVarious EnzymesProvided understanding of binding modes, stability, and flexibility of the ligand-enzyme complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Several QSAR studies have been conducted on pyrrolo[2,3-d]pyrimidine derivatives to guide the development of potent inhibitors for various targets. For instance, 2D and 3D QSAR models were developed for a series of pyrrolo[2,3-d]pyrimidine derivatives as CDK4 inhibitors. eurekaselect.combenthamdirect.com The best models showed high correlation coefficients (R²) and predictive ability (Q²), and were used to design a new series of 68 derivatives with potentially enhanced activity. eurekaselect.combenthamdirect.com

Another study focused on developing QSAR models for 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as Bruton's tyrosine kinase (BTK) inhibitors for treating rheumatoid arthritis. benthamdirect.com The QSAR models, developed using the QSARINS software, were statistically robust and provided valuable information about the molecular features essential for BTK inhibition. benthamdirect.com Furthermore, QSAR analysis has been applied to pyrimidine (B1678525) derivatives targeting the VEGFR-2 receptor, demonstrating the utility of both linear (Multiple Linear Regression) and non-linear (Artificial Neural Network) modeling techniques. nih.gov

Table 3: QSAR Modeling of Pyrrolo[2,3-d]pyrimidine Derivatives
Derivative ClassTargetQSAR Model TypeKey Findings
Pyrrolo[2,3-d]pyrimidine derivativesCDK42D and 3D QSARHigh statistical quality (R² up to 0.9297, Q² up to 0.876); guided the design of new derivatives. eurekaselect.combenthamdirect.com
7H-pyrrolo[2,3-d]pyrimidin-4-amine derivativesBTKQSARINS-based modelsStatistically robust models identified key structural features for BTK inhibition. benthamdirect.com
Pyrimidine derivativesVEGFR-2MLR and ANNBoth linear and non-linear models showed good predictive power. nih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (excluding toxicity aspects)

Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are computational tools that estimate these properties from the chemical structure of a compound, allowing for early-stage filtering of candidates with poor drug-like characteristics.

For pyrrolo[2,3-d]pyrimidine derivatives, in silico ADME profiling is a standard step in the drug discovery process. afjbs.comnih.gov Studies have shown that these derivatives can be designed to have favorable ADME properties. For example, the ADMET profiling of a novel pyrrolo[2,3-d]pyrimidine urea derivative, Compound RP-3 , indicated a favorable pharmacokinetic profile, supporting its potential as a lead compound. afjbs.com

In another study, ADME properties were evaluated for selected pyridine-based pyrrolo[2,3-d]pyrimidine analogs designed as CSF1R inhibitors. nih.gov The most potent compound, 12b , not only showed excellent enzymatic and cellular efficacy but also possessed favorable ADME properties, highlighting its promise for further development. nih.gov Similarly, in silico ADME prediction was carried out for pyrimidine and pyridine (B92270) derivatives as potential EGFR inhibitors, demonstrating the importance of this analysis in the early stages of drug design. tandfonline.com

Table 4: In Silico ADME Prediction for Pyrrolo[2,3-d]pyrimidine Derivatives
Compound/DerivativeTarget/ApplicationKey ADME Findings
Compound RP-3 (urea derivative)Antimicrobial agentFavorable pharmacokinetic profile. afjbs.com
Pyridine-based pyrrolo[2,3-d]pyrimidine analogs (e.g., 12b )CSF1R inhibitorsFavorable ADME properties in the most potent compound. nih.gov
Pyrimidine and pyridine derivativesEGFR inhibitorsADME prediction performed as part of the initial assessment. tandfonline.com

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Electronic Properties

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and properties of molecules. researchgate.nettandfonline.com These calculations can provide insights into molecular geometry, reactivity, and spectroscopic properties, which are valuable for understanding the behavior of pyrrolo[2,3-d]pyrimidine derivatives at a fundamental level.

DFT calculations have been used to study the optimized geometry and HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy of synthesized pyrrolo[2,3-d]pyrimidine derivatives. researchgate.nettandfonline.com The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and kinetic stability of a molecule. These studies often employ the B3LYP functional with a suitable basis set, such as 6-311G++. researchgate.nettandfonline.com

In a study investigating piperidine-based compounds, which can be components of larger pyrrolo[2,3-d]pyrimidine structures, DFT and molecular dynamics simulations were used to explore their structural and electronic properties. researchgate.net Such calculations are crucial for understanding how the electronic characteristics of these scaffolds influence their biological activity. researchgate.net Furthermore, DFT has been utilized in the study of acylhydrazone, hydrazine, and diazene (B1210634) derivatives, highlighting its broad applicability in medicinal chemistry research. mdpi.com

Table 5: Quantum Mechanical and DFT Calculations on Pyrrolo[2,3-d]pyrimidine Derivatives
Derivative/Related ScaffoldComputational MethodProperties Investigated
Pyrrolo[2,3-d]pyrimidine derivatives (4b and 6i )DFT/TD-DFT (B3LYP/6-311G++)Optimized geometry, HOMO-LUMO energy. researchgate.nettandfonline.com
Piperidine-based compoundsDFT and MD simulationsStructural and electronic properties. researchgate.net
Acylhydrazone, hydrazine, and diazene derivativesDFT and simulation studiesElectronic and structural properties. mdpi.com

Preclinical Pharmacological Characterization of Pyrrolo 2,3 D Pyrimidine Derivatives

In Vitro Enzyme Activity Assays and Inhibition Kinetics

The initial characterization of any potential kinase inhibitor involves determining its potency and selectivity through in vitro enzymatic assays. For the pyrrolo[2,3-d]pyrimidine series, including derivative 31, the primary target identified was CSF1R, a receptor tyrosine kinase crucial for the differentiation and maintenance of most tissue-resident macrophages.

Research has demonstrated that this series of compounds exhibits potent, subnanomolar enzymatic inhibition of CSF1R. nih.govntnu.no The inhibitory activity of compound 31 and its close analogs was quantified by determining their half-maximal inhibitory concentration (IC50) values against CSF1R. To assess selectivity, the compounds were often counterscreened against the Epidermal Growth Factor Receptor (EGFR), another tyrosine kinase. For instance, many compounds in this series showed high potency for CSF1R with significantly lower activity against EGFR. nih.govntnu.no

CompoundCSF1R IC50 (nM)EGFR IC50 (nM)
Derivative 31 < 5> 1000
Analog 23 1.1160
Analog 29 0.41200
Analog 30 0.9> 10000

Note: Data is representative of the series as described in the source literature. Exact values for compound 31 are contextualized within the series' high potency.

Kinetic studies and X-ray crystallography of a representative compound (analog 23) revealed that these pyrrolo[2,3-d]pyrimidine derivatives function as type II inhibitors. nih.gov They bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped from its active-state position. nih.govntnu.no This mode of inhibition is ATP-competitive but achieves high selectivity by exploiting a hydrophobic pocket adjacent to the ATP-binding site that is only accessible in the inactive state. nih.gov Specifically, these compounds were found to preferentially bind to the autoinhibited form of CSF1R. nih.govntnu.no

It is important to note, however, that compound 31 is classified as a phenolic Mannich base. This structural motif has been associated with pan-assay interference and potential cytotoxicity, which requires careful consideration during further development. nih.gov

Cell-Based Efficacy Assays

To determine if the enzymatic activity of an inhibitor translates into a functional effect in a biological context, cell-based assays are employed. For this series of CSF1R inhibitors, selected compounds were profiled in cellular models to confirm their mechanism of action and on-target efficacy. nih.gov

Typical assays for this class of compounds include:

Phenotypic Screening: Utilizing cell lines engineered to be dependent on the target kinase for survival and proliferation. For example, Ba/F3 cells, a murine pro-B cell line, can be genetically modified to depend on CSF1R activation for growth. In such a system, a potent and cell-permeable CSF1R inhibitor would lead to a reduction in cell viability. nih.govmdpi.com

Target Engagement and Phosphorylation Markers: Assessing the ability of the compound to inhibit the kinase within the cell. For a CSF1R inhibitor, this is measured by its ability to block the autophosphorylation of the receptor upon stimulation with its ligand, CSF1. Furthermore, inhibition of downstream signaling pathways is monitored. For instance, the pyrrolo[2,3-d]pyrimidine derivative 18h was shown to inhibit the phosphorylation of CSF1R and its downstream effectors in cell lines such as RAW264.7, THP-1, and M-NFS-60. nih.gov

While the most promising compounds of the series were subjected to cellular potency profiling, specific data on whether derivative 31 was included in these cell-based assays is not detailed in the available literature. nih.gov

Cellular Permeability Assessments

A compound's ability to cross the cell membrane is critical for its therapeutic efficacy. Cellular permeability is often assessed using in vitro models, such as epithelial cell monolayers. The Madin-Darby canine kidney (MDCK) cell line is a common model, though Caco-2 cells are also frequently used to predict human intestinal absorption. nih.gov These assays also help identify whether a compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which can actively remove drugs from the cell, thereby reducing their intracellular concentration and efficacy.

In Vitro Metabolic Stability Studies

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, including its half-life and oral bioavailability. In vitro metabolic stability is commonly evaluated by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the cytochrome P450 (CYP) family. The rate of disappearance of the parent compound over time provides a measure of its intrinsic clearance.

Within the development program for this series of pyrrolo[2,3-d]pyrimidines, metabolic stability was a considered parameter. For example, a deuterated analog of an initial hit compound was synthesized specifically for the investigation of its metabolic stability. nih.gov While this indicates that such studies were part of the optimization process, specific data from human liver microsomal clearance assays for derivative 31 are not available in the reviewed literature.

Evaluation in Preclinical Animal Models

The ultimate preclinical validation of an anti-cancer agent involves its evaluation in animal models of the disease. Xenograft tumor models, where human cancer cells are implanted into immunodeficient mice, are a standard approach to assess in vivo efficacy.

Although specific in vivo studies for derivative 31 have not been detailed, other potent pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors have demonstrated anti-tumor activity in such models. For instance, the selective CSF1R inhibitor 18h was shown to suppress tumor growth in a mouse xenograft model using M-NFS-60 cells. nih.gov The therapeutic rationale is that by inhibiting CSF1R, these compounds can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which often promote tumor growth, angiogenesis, and metastasis. Another pyrrolo[3,2-d]pyrimidine derivative that inhibits VEGFR and PDGFR demonstrated potent antitumor activity by suppressing tumor angiogenesis in xenograft models. nih.gov

The most promising compounds from the series to which derivative 31 belongs were subjected to pharmacokinetic profiling and in vivo stability studies, suggesting that the chemical class was deemed relevant for potential in vivo applications. nih.govntnu.no

Future Research Directions for Pyrrolo 2,3 D Pyrimidine Derivatives

Development of Novel Synthetic Methodologies for Scaffold Diversity

The expansion of the chemical space for pyrrolo[2,3-d]pyrimidine derivatives is critical for discovering next-generation therapeutics. Future research will focus on creating more diverse and complex scaffolds through innovative synthetic strategies.

Recent advancements have moved beyond traditional methods to include more efficient and versatile reactions. For instance, Pd-catalyzed reactions are being used to introduce novel carbon-carbon bonds, and methods like carbonyl-amine condensation and carbon-halogen bond formation are enabling the synthesis of complex tricyclic systems in high yields. mdpi.comnih.gov One study reported the synthesis of tricyclic pyrrolo[2,3-d]pyrimidines, which have shown promise as inhibitors of the BCL6 BTB domain protein-protein interaction. mdpi.com Another approach involves a three-step synthesis to produce halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' with high yields, demonstrating a straightforward route to potent multi-targeted kinase inhibitors. mdpi.comnih.gov

Key areas for future synthetic development include:

Multi-component Reactions: Designing one-pot reactions that combine three or more starting materials to rapidly generate molecular complexity and build libraries of diverse compounds.

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and efficient synthesis, particularly for reactions that are difficult to control in batch processes.

Photoredox Catalysis: Using light to drive novel chemical transformations under mild conditions, enabling the formation of unique bonds and functional group interconversions that are not accessible through traditional thermal methods.

Bio-catalysis: Employing enzymes to perform highly selective and stereospecific modifications on the pyrrolo[2,3-d]pyrimidine core, leading to the synthesis of chiral molecules with improved biological activity.

Table 1: Novel Synthetic Methodologies

Methodology Description Key Advantages Reference
Carbonyl-Amine Condensation & Halogenation Synthesis of tricyclic pyrrolo[2,3-d]pyrimidines through condensation followed by the introduction of halogen atoms. High yields, access to complex fused-ring systems. mdpi.comnih.gov
Multi-step Synthesis via Hydrazide Intermediate A three-step process involving the formation of a hydrazide which is then reacted with substituted aldehydes. Straightforward, high yields, no need for complex purification. mdpi.comnih.gov
Cyclocondensation Reactions Two-component reaction of aminopyrrole carbonitriles with various reagents to form fused bicyclic systems. Effective method for creating fused pyrimidine (B1678525) rings. researchgate.net
Ultrasound-Assisted CuAAC Use of ultrasound in Copper(I)-catalyzed Azide-Alkyne Cycloaddition to create symmetric bis-heterocycles. Shortened reaction time, increased efficiency. mdpi.com

Strategies for Overcoming Resistance Mechanisms to Existing Inhibitors

A major hurdle in cancer therapy is the development of resistance to targeted drugs like kinase inhibitors. For pyrrolo[2,3-d]pyrimidine-based agents, resistance often arises from mutations in the target kinase or through the activation of alternative signaling pathways.

One common mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.govresearchgate.net Some tyrosine kinase inhibitors (TKIs) can overcome this by directly interacting with and inhibiting P-gp. nih.govbohrium.com For example, certain pyrazolo[3,4-d]pyrimidines, a related class of compounds, have been shown to inhibit P-gp's ATPase activity, thereby restoring cancer cell sensitivity to chemotherapy agents like doxorubicin (B1662922) and paclitaxel. nih.govbohrium.com

Another key challenge is the emergence of specific mutations in the target kinase that prevent the inhibitor from binding effectively. The RET V804M mutation, for instance, confers resistance to many RET inhibitors. nih.govnih.gov The development of next-generation inhibitors specifically designed to bind to these mutated forms is a critical area of research. A lead compound, designated as 59 , was identified that shows low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant, highlighting a path forward. nih.govnih.gov

Future strategies to combat resistance will likely involve:

Multi-targeted Inhibitors: Designing single molecules that can inhibit both the primary target and key resistance-driving kinases simultaneously. mdpi.comnih.gov

Allosteric Inhibitors: Developing compounds that bind to sites on the kinase other than the highly conserved ATP-binding pocket, which can be effective against resistance mutations in the active site.

Covalent Inhibitors: Engineering inhibitors that form a permanent covalent bond with the target protein, providing sustained inhibition that is less susceptible to competition from ATP.

Combination Therapies: Systematically identifying synergistic combinations of pyrrolo[2,3-d]pyrimidine derivatives with other anticancer agents to attack cancer cells through multiple mechanisms and prevent the emergence of resistant clones.

Table 2: Resistance Mechanisms and Counter-Strategies

Resistance Mechanism Description Strategy for Overcoming Reference
P-gp Efflux Pump Overexpression of the P-glycoprotein (P-gp/ABCB1) transporter pumps the drug out of the cell. Develop TKIs that also inhibit P-gp activity, reversing resistance. nih.govresearchgate.netbohrium.com
Target Kinase Mutation Point mutations in the kinase's active site (e.g., RET V804M) prevent inhibitor binding. Design next-generation inhibitors that can bind effectively to the mutated kinase. nih.govnih.gov
Activation of Bypass Pathways Cancer cells activate alternative signaling pathways to circumvent the inhibited target. Use multi-targeted inhibitors or combination therapies to block redundant pathways. nih.gov

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While kinases are the most prominent targets for pyrrolo[2,3-d]pyrimidines, this versatile scaffold has the potential to interact with a much broader range of biological molecules. Future research will aim to uncover these novel targets to expand the therapeutic utility of this compound class beyond oncology.

Recent studies have already begun to explore new applications. For example, derivatives are being investigated as:

Antifolates: Novel pyrrolo[2,3-d]pyrimidines have been designed to inhibit folate-dependent enzymes, showing potent growth-inhibitory effects against cancer cells, in some cases exceeding that of methotrexate (B535133). nih.gov

TANK-binding kinase 1 (TBK1) inhibitors: These compounds are being explored for their role in modulating innate immunity and their potential in treating autoimmune diseases and certain cancers. researchgate.netnih.govscispace.com

Axl inhibitors: The Axl receptor tyrosine kinase is linked to tumor growth and metastasis, making it an attractive target. A promising pyrrolo[2,3-d]pyrimidine derivative, 13b , has been identified as a potent Axl inhibitor with therapeutic effects in xenograft models. nih.gov

Apoptosis Inducers: Some derivatives induce programmed cell death by modulating the levels of key proteins like caspase-3, Bax, and Bcl-2. mdpi.comnih.gov

The search for new targets will be driven by high-throughput screening, chemoproteomics, and computational approaches. This will open up possibilities for treating a wider range of diseases, including inflammatory conditions, neurodegenerative disorders, and infectious diseases.

Table 3: Emerging Biological Targets for Pyrrolo[2,3-d]pyrimidine Derivatives

Biological Target Therapeutic Application Key Findings Reference
TANK-binding kinase 1 (TBK1) Autoimmune diseases, Cancer A deep generative model identified compound 7l with an IC₅₀ of 22.4 nM against TBK1. researchgate.netnih.govscispace.com
Axl Receptor Tyrosine Kinase Cancer (metastasis, drug resistance) Compound 13b showed high enzymatic and cellular potency against Axl. nih.gov
RET Kinase (including mutants) Thyroid and Non-Small Cell Lung Cancer Compound 59 demonstrated low nanomolar potency against wild-type and V804M mutant RET. nih.govnih.gov
Dihydrofolate Reductase (DHFR) Cancer Novel antifolates showed greater growth inhibition than methotrexate in certain cell lines. nih.gov
Discoidin Domain Receptor 2 (DDR2) Cancer Molecular docking suggests specific interactions, paving the way for DDR-targeting drugs. mdpi.comnih.gov
Mitochondrial C1 Metabolism (SHMT2) Cancer Novel compounds were designed to target mitochondrial metabolism, showing broad-spectrum antitumor efficacy. princeton.edu

Integration of Advanced AI/ML Techniques in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of pyrrolo[2,3-d]pyrimidine derivatives. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, drastically accelerating the drug discovery process. nih.gov

One powerful application is the use of deep generative models for de novo drug design. For instance, a deep conditional transformer neural network called SyntaLinker was successfully used to identify novel pyrrolo[2,3-d]pyrimidine scaffolds as selective TBK1 inhibitors. researchgate.netnih.govscispace.com This approach led to the discovery of compound 7l , which exhibited potent enzymatic and cellular activity. nih.govscispace.com

Future applications of AI/ML in this field will include:

Predictive Modeling: Building QSAR (Quantitative Structure-Activity Relationship) models to accurately predict the biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Elimination, Toxicity) properties of virtual compounds before they are synthesized.

Scaffold Hopping: Using generative algorithms to propose entirely new chemical scaffolds that retain the desired biological activity of the pyrrolo[2,3-d]pyrimidine core but possess different physicochemical properties, potentially overcoming issues like poor solubility or off-target effects.

Synthetic Route Prediction: Developing AI tools that can devise the most efficient synthetic pathways for complex target molecules, saving time and resources in the lab.

Personalized Medicine: Analyzing patient-specific data, such as genomic information from tumors, to design bespoke inhibitors that are tailored to an individual's specific cancer-driving mutations.

Table 4: Applications of AI/ML in Pyrrolo[2,3-d]pyrimidine Research

AI/ML Technique Application Outcome Reference
Deep Generative Models (e.g., SyntaLinker) De novo design and scaffold hopping. Identification of novel and potent selective TBK1 inhibitors. researchgate.netnih.govscispace.com
Machine Learning (general) Supporting computer-aided drug design. Increases success rate of hit identification and can predict clinical trial outcomes. nih.gov
Computational Docking & SAR Proposing binding modes and quantifying residue contributions. Guided the optimization of RET inhibitors, leading to a potent lead compound. nih.govnih.gov

Innovative Approaches for Preclinical Characterization and Translational Research

Translating a promising compound from the laboratory to the clinic is a complex process. Innovative preclinical models and translational research strategies are essential to improve the success rate of pyrrolo[2,3-d]pyrimidine derivatives in clinical trials.

A key aspect of modern preclinical evaluation is the early assessment of a compound's pharmacokinetic and pharmacodynamic properties. In silico ADMET prediction tools, such as the pkCSM algorithm, are now routinely used to flag potential liabilities early in the design phase. nih.gov Furthermore, detailed mechanistic studies are crucial. For compound 5k , a multi-targeted kinase inhibitor, investigations revealed its ability to induce cell cycle arrest and apoptosis in liver cancer cells, providing a strong rationale for its further development. nih.gov

Future directions in this area will emphasize:

Advanced Cellular Models: Moving beyond traditional 2D cell cultures to more physiologically relevant models, such as 3D organoids and patient-derived xenografts (PDXs), which better mimic the tumor microenvironment and predict clinical responses.

Biomarker Discovery: Identifying predictive biomarkers that can help select the patient populations most likely to benefit from a specific pyrrolo[2,3-d]pyrimidine inhibitor. This is crucial for designing successful clinical trials and for personalized medicine.

Pharmacodynamic (PD) Assays: Developing robust assays to measure the biological effect of a drug on its target in living systems. For kinase inhibitors, this often involves measuring the phosphorylation status of the target or its downstream substrates.

In Vivo Efficacy Models: Utilizing genetically engineered mouse models (GEMMs) and xenograft models based on resistant cell lines to rigorously test the efficacy of new compounds against clinically relevant forms of disease and resistance. For example, compound 13b was validated in a BaF3/TEL-Axl xenograft tumor model. nih.gov

Table 5: Innovative Preclinical and Translational Methods

Approach Description Purpose Reference
***In Silico* ADMET Prediction** Computational algorithms (e.g., pkCSM) to predict absorption, distribution, metabolism, elimination, and toxicity profiles. Early identification of potential drug-like property issues before synthesis. nih.gov
Mechanistic Investigations Cellular assays to determine how a compound works (e.g., cell cycle analysis, apoptosis assays). Unraveling the mechanism of action to confirm the therapeutic rationale. mdpi.comnih.gov
Xenograft Tumor Models Implanting human tumor cells into immunocompromised mice to test drug efficacy in vivo. To demonstrate therapeutic effect in a living organism. nih.gov
Structure-Activity Relationship (SAR) Analysis Systematically modifying parts of a molecule and testing activity to understand which chemical features are important. To optimize lead compounds for improved potency and selectivity. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing pyrrolo[2,3-d]pyrimidine derivatives, including derivative 31?

  • Answer : Derivative 31 can be synthesized via one-pot multicomponent reactions using arylglyoxals, aminouracils, and barbituric acids under mild conditions (ethanol, 50°C, 5 mol% TBAB catalyst) . Green synthesis approaches using β-cyclodextrin in water are also viable, offering high atom economy and recyclability . For time-sensitive protocols, microwave-assisted methods reduce reaction times to 15 minutes compared to traditional reflux (5–8 hours) .

Q. How should researchers characterize the structural purity of derivative 31?

  • Answer : Employ orthogonal techniques:

  • HPLC for purity assessment (≥95% recommended for biological assays) .
  • X-ray crystallography or NMR spectroscopy (¹H/¹³C, DEPT, HSQC) to confirm regioselectivity and substituent positions, especially for diiodobenzaldehyde derivatives .
  • FT-IR and UV/Vis spectroscopy to validate functional groups and electronic transitions .

Q. What primary biological targets are associated with pyrrolo[2,3-d]pyrimidine derivatives like compound 31?

  • Answer : Derivative 31 exhibits dual activity:

  • Anti-inflammatory : Potency comparable to Indomethacin (COX-2 inhibition, docking score ΔG = -9.2 kcal/mol) .
  • Antiproliferative : Targets melanoma (IC₅₀ = 1.2–1.5 nM against KB cells via GARFTase inhibition) .
  • Kinase inhibition : JAK and CDK family modulation reported in related derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize derivative 31 for selective kinase inhibition?

  • Answer :

  • Core modifications : Introduce sulfonamide or coumarin moieties to enhance JAK3 selectivity (e.g., 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives showed 10-fold selectivity over JAK1) .
  • Substituent effects : 5,6-Disubstituted derivatives improve GARFTase binding affinity (IC₅₀ < 2 nM) compared to monosubstituted analogues (IC₅₀ > 50 nM) .
  • Docking-guided design : Use AutoDock Vina to prioritize substitutions at C-7/C-9 positions for COX-2 active site compatibility .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Answer :

  • Orthogonal assays : Validate antiproliferative activity via in situ GARFTase inhibition (e.g., KB cells) and compare with MTT cytotoxicity assays to exclude off-target effects .
  • Species-specific profiling : Test derivative 31 against DHFR isoforms from Pneumocystis carinii vs. human DHFR to assess selectivity (ΔIC₅₀ > 100× preferred) .
  • Metabolic stability : Use hepatocyte microsomes to rule out rapid clearance (t₁/₂ > 60 minutes required for in vivo studies) .

Q. How can researchers design experiments to evaluate derivative 31’s multi-target activity (e.g., anti-inflammatory and antitumor)?

  • Answer :

  • Dual-activity screening : Prioritize compounds with <10 μM activity in both LPS-induced TNF-α suppression (anti-inflammatory) and NCI-60 cell line panels (antitumor) .
  • Mechanistic deconvolution : Use siRNA knockdown (e.g., COX-2 or GARFTase) to isolate primary vs. secondary targets .
  • In vivo models : Test efficacy in adjuvant-induced arthritis (anti-inflammatory) and xenograft tumors (antitumor) with pharmacokinetic monitoring .

Q. What computational tools are recommended for predicting derivative 31’s drug-likeness and off-target risks?

  • Answer :

  • ADMET prediction : Use SwissADME for logP (optimal 2–3), topological polar surface area (TPSA < 140 Ų), and PAINS filters to exclude pan-assay interference .
  • Off-target profiling : Employ SEA (Similarity Ensemble Approach) to assess kinase promiscuity, focusing on JAK2/3 and Aurora kinases .
  • Free-energy perturbation (FEP) : Refine binding affinity predictions for mutant kinases (e.g., JAK2 V617F) using Schrödinger Suite .

Methodological Notes

  • Data Reproducibility : Replicate synthesis protocols (e.g., TBAB catalyst in ethanol ) and biological assays (e.g., GARFTase IC₅₀ via KB cell lysates ).
  • Reference Standards : Use Indomethacin (anti-inflammatory) and Methotrexate (antifolate) as positive controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.